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molecular formula C9H10BrNO2 B1428370 Ethyl 3-amino-5-bromobenzoate CAS No. 690260-95-8

Ethyl 3-amino-5-bromobenzoate

Cat. No. B1428370
M. Wt: 244.08 g/mol
InChI Key: AGSSVQHQCFMXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446222B2

Procedure details

A solution of ethyl 3-bromo-5-nitrobenzoate (4.4 g, 16 mmol) and tin(II) chloride (40 g, 170 mmol) in ethanol (125 ml) was heated at 80° C. for 2 hours. The mixture was cooled to room temperature and the solvent evaporated. The residue was suspended in ethyl acetate (250 ml) and washed with 2M NaOH (2×250 ml). The organic phase was washed with water, dried and evaporated to give the title compound as a yellow solid (3.6 g, 92%)
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Sn](Cl)Cl>C(O)C>[NH2:13][C:11]1[CH:10]=[C:4]([CH:3]=[C:2]([Br:1])[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=C(C1)[N+](=O)[O-]
Name
Quantity
40 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WASH
Type
WASH
Details
washed with 2M NaOH (2×250 ml)
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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